Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is an organic compound featuring a trimethoxyphenyl group attached to an oxooctanoate ester. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse pharmacological activities .
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit their targets effectively . For instance, TMP analogs fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects . They have also demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic, anti-fungal, and anti-bacterial agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemical Analysis
Biochemical Properties
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate plays a significant role in biochemical reactions, particularly due to the presence of the trimethoxyphenyl group. This group is known to interact with various enzymes, proteins, and other biomolecules. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial as they can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Cellular Effects
This compound has been observed to influence various cellular processes. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the trimethoxyphenyl group has been associated with anti-cancer properties by inhibiting key proteins involved in cell proliferation and survival . Additionally, it has shown potential in modulating inflammatory responses, which can impact cellular functions related to immune responses and tissue repair.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The trimethoxyphenyl group can bind to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, which is essential for cell division and intracellular transport. Furthermore, the compound’s interaction with Hsp90 and TrxR can lead to the inhibition of protein folding and redox regulation, respectively, affecting cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with the trimethoxyphenyl group can maintain their activity over extended periods, although degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The trimethoxyphenyl group can undergo oxidative metabolism, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution to various tissues, impacting its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with tubulin suggests localization to the cytoskeleton, where it can exert its effects on microtubule dynamics. Additionally, its presence in the endoplasmic reticulum or mitochondria can impact protein folding and redox regulation, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate typically involves the esterification of 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoic acid.
Reduction: 8-(3,4,5-trimethoxyphenyl)-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4,5-trimethoxyphenyl acetate: Similar in structure but with a shorter carbon chain.
3,4,5-trimethoxyphenyl acrylamide: Contains the same trimethoxyphenyl group but with different functional groups.
3,4,5-trimethoxyphenyl acetic acid: A simpler structure with similar pharmacological properties
Uniqueness
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is unique due to its longer carbon chain and the presence of both ester and oxo functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHOTCTIFSBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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